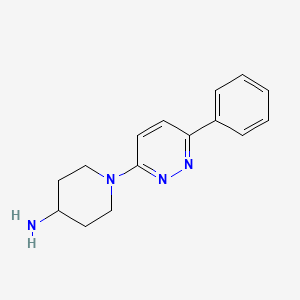

1-(6-Phenyl-3-pyridazinyl)-4-piperidinamine

Description

1-(6-Phenyl-3-pyridazinyl)-4-piperidinamine is a heterocyclic compound featuring a piperidinamine backbone substituted with a 6-phenylpyridazinyl group at the 1-position. The pyridazinyl and phenyl moieties confer rigidity and π-stacking capabilities, which may influence receptor binding and metabolic stability compared to simpler derivatives .

Properties

IUPAC Name |

1-(6-phenylpyridazin-3-yl)piperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4/c16-13-8-10-19(11-9-13)15-7-6-14(17-18-15)12-4-2-1-3-5-12/h1-7,13H,8-11,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIAJSDMAWCHHSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=NN=C(C=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Phenyl-3-pyridazinyl)-4-piperidinamine typically involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a diketone or a similar compound.

Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.

Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving an appropriate precursor.

Coupling of the Pyridazine and Piperidine Rings: The final step involves coupling the pyridazine and piperidine rings through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-(6-Phenyl-3-pyridazinyl)-4-piperidinamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridazine ring to a dihydropyridazine or tetrahydropyridazine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: N-oxides of the pyridazine ring.

Reduction: Dihydropyridazine or tetrahydropyridazine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Neuropharmacology

This compound has been studied for its potential as a neuroprotective agent. Research indicates that it may inhibit monoamine oxidase (MAO) enzymes, particularly MAO-B, which is implicated in neurodegenerative diseases such as Alzheimer's disease. Selective MAO-B inhibitors can mitigate oxidative stress and neuroinflammation, thus preserving neuronal function .

Antimicrobial Activity

1-(6-Phenyl-3-pyridazinyl)-4-piperidinamine has demonstrated antibacterial and antifungal properties. In vitro studies showed that it effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans. These findings suggest its potential as a therapeutic agent in treating infections resistant to conventional antibiotics .

Cancer Therapy

Recent studies have explored the compound’s role in cancer treatment. It exhibits cytotoxic effects against certain cancer cell lines by inducing apoptosis. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .

Case Study 1: Neuroprotective Effects

A study demonstrated that treatment with this compound significantly reduced neurodegeneration in animal models of Alzheimer’s disease. The compound improved cognitive functions and reduced amyloid-beta plaque accumulation .

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against multi-drug resistant strains of bacteria. Results indicated that it had a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as an alternative treatment option .

Case Study 3: Cancer Cell Line Studies

Research conducted on various cancer cell lines revealed that this compound induced significant cytotoxicity at low micromolar concentrations. The study highlighted its potential as a lead compound for developing new anticancer therapies .

Mechanism of Action

The mechanism of action of 1-(6-Phenyl-3-pyridazinyl)-4-piperidinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among 4-piperidinamine derivatives include substituents on the aromatic ring, functional groups (e.g., sulfonyl, carboxamide), and substitution patterns. These modifications significantly alter physicochemical properties such as solubility, molecular weight, and bioavailability.

Table 1: Structural and Physicochemical Comparison

Biological Activity

1-(6-Phenyl-3-pyridazinyl)-4-piperidinamine, also known by its CAS number 596818-11-0, is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a piperidine ring substituted with a pyridazine moiety. This unique configuration contributes to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Studies suggest that the compound may function as an inhibitor of certain kinases, which play critical roles in cell signaling pathways. By inhibiting these kinases, the compound can disrupt cellular processes such as proliferation and survival, leading to potential applications in cancer therapy.

Biological Activity Summary

The following table summarizes the key biological activities associated with this compound:

| Activity | Description |

|---|---|

| Anticancer | Inhibits kinase activity; potential for targeting specific cancer types. |

| Antimicrobial | Exhibits activity against various bacterial strains; mechanism under investigation. |

| Neuroprotective | Potential effects on neurodegenerative diseases through modulation of signaling pathways. |

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

-

Anticancer Activity :

- A study published in Cancer Research demonstrated that this compound effectively inhibited tumor growth in xenograft models by targeting specific kinases involved in cell cycle regulation .

- Another investigation found that the compound induced apoptosis in cancer cells through the activation of caspase pathways, further supporting its role as an anticancer agent .

-

Antimicrobial Properties :

- Research conducted by the Journal of Antimicrobial Chemotherapy reported that the compound displayed significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus, suggesting its potential as a novel antibiotic .

- The mechanism was proposed to involve disruption of bacterial cell wall synthesis, although detailed studies are still ongoing .

- Neuroprotective Effects :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.